Edulinine

Description

Contextualization within Natural Product Chemistry and Quinoline Alkaloids

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. Within this vast discipline, alkaloids represent a significant and diverse class of naturally occurring compounds that contain at least one nitrogen atom. Quinoline alkaloids, characterized by a quinoline ring system, are a prominent subgroup found extensively in the plant kingdom, particularly within the Rutaceae family. sci-hub.seresearchgate.netdntb.gov.ua These compounds are biosynthesized from anthranilic acid and have garnered considerable attention for their wide array of biological activities. dntb.gov.uanih.gov

Edulinine is classified as a quinoline alkaloid. naturalproducts.net More specifically, it belongs to the furoquinoline subgroup, which is distinguished by a furan ring fused to the quinoline core. This structural feature is common to many alkaloids isolated from the Rutaceae family. sci-hub.seclockss.org The quinoline framework itself is a versatile scaffold, forming the basis for numerous natural products and synthetic compounds with applications in medicine and agriculture. researchgate.netnih.gov

Significance of Furoquinoline Alkaloids in Chemical Biology Research

Furoquinoline alkaloids, including this compound, are of significant interest to chemical biologists due to their diverse and potent biological activities. uj.edu.plnih.gov Research has shown that compounds within this class exhibit a range of effects, including antimicrobial, antiprotozoal, and anti-inflammatory properties. uj.edu.plresearchgate.net A particularly promising area of investigation is their potential as inhibitors of acetylcholinesterase, an enzyme implicated in neurodegenerative diseases like Alzheimer's. uj.edu.plnih.gov

The unique tricyclic structure of furoquinoline alkaloids makes them attractive targets for both isolation from natural sources and total synthesis in the laboratory. The exploration of their structure-activity relationships (SAR) through the synthesis of derivatives holds considerable potential for enhancing their therapeutic benefits. uj.edu.plnih.gov Furthermore, understanding the biosynthesis of these complex molecules can provide insights into enzymatic reactions and pathways that can be harnessed for biotechnological applications, such as producing these alkaloids in vitro using plant cell cultures. uj.edu.plnih.govcolab.ws The study of furoquinoline alkaloids continues to be a vibrant area of research, with new compounds and pharmacological activities being regularly discovered. uj.edu.plnih.gov

Historical Trajectory of this compound Isolation and Early Academic Investigations

The initial isolation and identification of this compound date back to the early 20th century. In the 1930s, Asahina and Inubuse made pioneering contributions to the chemistry of Skimmia japonica, a plant in the Rutaceae family, by isolating and describing this compound. sci-hub.segbif.org This early work laid the foundation for subsequent investigations into the chemical constituents of this genus.

Over the decades, this compound has been isolated from a variety of other plant species, primarily within the Rutaceae family. These include:

Casimiroa edulis

Melicope semecarpifolia researchgate.net

Ruta graveolens (from cell cultures) researchgate.net

Pelea barbigera researchgate.net

Citrus macroptera nih.gov

Fagara mayu researchgate.net

Haplophyllum foliosum researchgate.net

Zanthoxylum williamsii researchgate.netscispace.com

Teclea nobilis researchgate.net

Teclea simplicifolia researchgate.net

Orixa japonica clockss.orgjst.go.jp

Early academic investigations focused on the structural elucidation of this compound, employing classical chemical degradation methods and, later, more advanced spectroscopic techniques such as Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS). researchgate.netthieme-connect.com These studies confirmed its furoquinoline structure and paved the way for synthetic efforts aimed at its total synthesis. scirp.org The isolation of this compound from numerous plant sources has also facilitated comparative phytochemical studies and contributed to the chemotaxonomic understanding of the Rutaceae family.

Propriétés

IUPAC Name |

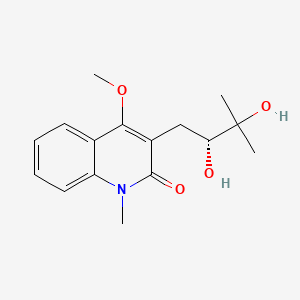

3-[(2R)-2,3-dihydroxy-3-methylbutyl]-4-methoxy-1-methylquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO4/c1-16(2,20)13(18)9-11-14(21-4)10-7-5-6-8-12(10)17(3)15(11)19/h5-8,13,18,20H,9H2,1-4H3/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHNXJYYEQLVCAZ-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(CC1=C(C2=CC=CC=C2N(C1=O)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](CC1=C(C2=CC=CC=C2N(C1=O)C)OC)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10950183 | |

| Record name | 3-(2,3-Dihydroxy-3-methylbutyl)-4-methoxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27495-36-9 | |

| Record name | 3-[(2R)-2,3-Dihydroxy-3-methylbutyl]-4-methoxy-1-methyl-2(1H)-quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27495-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Edulinine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027495369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2,3-Dihydroxy-3-methylbutyl)-4-methoxy-1-methylquinolin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10950183 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Natural Occurrence and Phytochemical Distribution of Edulinine

Identification and Isolation from Plant Genera and Species

The presence of edulinine has been confirmed in several plant species through phytochemical studies. These investigations have not only isolated the compound but also provided insights into the chemical profile of these plants.

This compound in Ptelea trifoliata

Ptelea trifoliata, commonly known as the hoptree, is a member of the Rutaceae family and is recognized for producing a variety of alkaloids and coumarins. Research has shown that the biosynthesis of furoquinoline alkaloids and this compound in cell suspension cultures of Ruta graveolens proceeds via 4-hydroxy-2-quinolone. researchgate.net Feeding experiments with labeled precursors in Ptelea trifoliata have further elucidated the biosynthetic pathways of related alkaloids. researchgate.net

This compound in Skimmia japonica

Skimmia japonica is another plant from the Rutaceae family where this compound has been identified. rsc.org Phytochemical investigations of this species have revealed the presence of several alkaloids. rsc.org While dictamnine is the principal tertiary base, skimmianine and eduline are also present. rsc.org The structure of this compound was confirmed through synthesis in studies related to this plant. rsc.orgrsc.org

This compound in Araliopsis soyauxii

Chemical analysis of the stem bark of Araliopsis soyauxii, a species from the Rutaceae family, has led to the isolation of this compound along with other known alkaloids. sciprofiles.comscilit.comresearchgate.netafricaresearchconnects.commdpi.com In one study, a total alkaloid extract yielded ten compounds, including this compound. sciprofiles.comscilit.comafricaresearchconnects.commdpi.com Further work on this plant involved the semi-synthesis of derivatives from isolated compounds, including those from this compound. sciprofiles.comscilit.comafricaresearchconnects.commdpi.com

This compound in Ruta graveolens

Ruta graveolens, or common rue, is a well-known medicinal plant from the Rutaceae family. wikipedia.orgijrap.net Cell cultures of this plant have been shown to produce a range of alkaloids, including skimmianine, kokusaginine, 6-methoxydictamnine, and this compound. wikipedia.orgresearchgate.net The biosynthesis of this compound in Ruta graveolens has been a subject of study, with research indicating its formation occurs via 4-hydroxy-2-quinolone. researchgate.net

This compound in Other Rutaceae Family Members

This compound has also been reported in several other members of the Rutaceae family, highlighting its distribution within this plant group.

Casimiroa edulis : Commonly known as white sapote, this plant contains this compound. neist.res.intandfonline.com The fruit-bearing tree is native to eastern Mexico and Central America. pikirangi.co.nz

Zanthoxylum usambarense : This species has been found to contain (-)-edulinine in its stems and roots. jkuat.ac.kejcu.edu.au It is one of many alkaloids isolated from this plant. jkuat.ac.kejcu.edu.au

Haplophyllum griffithianum : this compound has been isolated from this plant for the first time, along with other quinoline and furoquinoline alkaloids. researchgate.net Spectroscopic analysis confirmed the structure of the isolated compound as this compound. researchgate.net

Chemo-systematic and Ecological Research Perspectives on this compound Distribution

The distribution of this compound and other quinoline alkaloids within the Rutaceae family holds significance for chemo-systematic studies. The presence of specific chemical compounds can serve as a taxonomic marker, helping to classify and understand the evolutionary relationships between different plant species. The consistent occurrence of this compound and related alkaloids across various genera within Rutaceae suggests a shared biosynthetic pathway and a common ancestral origin.

From an ecological perspective, the distribution of secondary metabolites like this compound is often linked to the plant's defense mechanisms against herbivores and pathogens. While specific ecological roles for this compound have not been extensively detailed, the general function of alkaloids in plant-animal and plant-microbe interactions is well-established. Further research into the ecological distribution of this compound could provide insights into its potential role in deterring pests or its allelopathic effects. The study of species distribution models (SDMs) can be a useful tool in predicting the occurrence of species based on environmental factors, which can indirectly inform the potential distribution of their chemical constituents. researchgate.net

| Plant Species | Family | Part(s) where this compound is Found |

| Ptelea trifoliata | Rutaceae | Cell Suspension Cultures |

| Skimmia japonica | Rutaceae | Not specified |

| Araliopsis soyauxii | Rutaceae | Stem Bark |

| Ruta graveolens | Rutaceae | Cell Cultures |

| Casimiroa edulis | Rutaceae | Not specified |

| Zanthoxylum usambarense | Rutaceae | Stems and Roots |

| Haplophyllum griffithianum | Rutaceae | Not specified |

Biosynthetic Pathways and Precursor Incorporation in Edulinine Formation

General Principles of Quinoline Alkaloid Biosynthesis Relevant to Edulinine

The biosynthesis of quinoline alkaloids typically involves the assembly of the quinoline ring system from simpler precursors. A key characteristic of many quinoline alkaloids, including those structurally related to this compound, is their derivation from anthranilic acid. researchgate.netcdnsciencepub.comcdnsciencepub.com This aromatic amino acid provides a significant portion of the quinoline nucleus. The remaining carbon atoms needed to complete the bicyclic structure and its substituents are often derived from small carbon units, such as acetate or mevalonate pathway products (isoprenoid units). cdnsciencepub.comcdnsciencepub.compublish.csiro.auamazon.in The co-occurrence of 2- and 4-quinolones is common in Rutaceae plants, suggesting interconnected biosynthetic routes. researchgate.net Studies on Ruta graveolens cell cultures have been instrumental in understanding the formation of furoquinoline alkaloids and this compound from quinoline derivatives. amazon.inresearchgate.netcdnsciencepub.com

Identification and Elucidation of Early Biosynthetic Precursors

Tracer studies using isotopically labeled compounds have been crucial in identifying the early precursors incorporated into the quinoline nucleus of various alkaloids, providing insights relevant to this compound biosynthesis.

Role of Anthranilic Acid and Acetate in Quinoline Nucleus Formation

Research has demonstrated that the quinoline ring system in alkaloids like dictamnine, a furoquinoline alkaloid, is derived from anthranilic acid and acetate. cdnsciencepub.comcdnsciencepub.com Specifically, feeding experiments with [carboxyl-(14)C]-anthranilic acid showed activity restricted to C-4 of the quinoline nucleus in dictamnine. cdnsciencepub.com Similarly, radioactivity from [1-(14)C]- and [2-(14)C]-acetate was recovered in specific carbon positions (C-10 and C-11) of dictamnine, indicating the incorporation of acetate units into the quinoline structure. cdnsciencepub.com This suggests a condensation reaction between anthranilic acid and acetate-derived units forms the foundational quinoline scaffold. cdnsciencepub.comcdnsciencepub.com While tryptophan can be a precursor to anthranilic acid, it is not considered a direct precursor for the quinoline nucleus in this pathway. cdnsciencepub.comcdnsciencepub.com

Involvement of Quinoline-2,4-diol and 4-Methoxy-2-quinolone Derivatives

Studies involving tracer feeding experiments have shown that quinoline-2,4-diol and 4-methoxy-2-quinolone are involved in the biosynthesis of furoquinoline alkaloids like dictamnine and platydesmine metho-salt in Skimmia japonica. researchgate.netrsc.org The formation of this compound and furoquinoline alkaloids in Ruta graveolens cell cultures was found to occur via 4-hydroxy-2-quinolone (which is the keto-enol tautomer of quinoline-2,4-diol). researchgate.net this compound formation specifically involved substrates such as 4-hydroxy-N-methyl-2-quinolone, 4-hydroxy-3-(3-methyl-2-butenyl)-N-methyl-2-quinolone, and its 4-methyl ether, suggesting this as a probable natural biosynthetic sequence. researchgate.net This highlights the importance of oxygenated and N-methylated quinolone structures as intermediates. 4-methoxy-2-quinolone is also a key intermediate in the synthesis of various substituted quinolone compounds. asianpubs.org

Incorporation of Prenyl-Quinolone Intermediates

The presence of a prenyl (isoprenoid) side chain in this compound indicates the involvement of prenylation in its biosynthesis. researchgate.netrsc.orgnih.gov Studies on furoquinoline alkaloids have shown the incorporation of 4-hydroxy- and 4-methoxy-3-(3-methyl-2-butenyl)-2-quinolone derivatives, which are prenylated at the C-3 position of the quinolone nucleus. researchgate.netrsc.org These prenyl-quinolone intermediates are crucial steps in the pathway, with the isoprenoid unit typically derived from the mevalonate or methylerythritol phosphate (MEP) pathways. amazon.innih.gov The specific incorporation of these prenylated precursors into this compound suggests that the prenyl group is introduced onto a quinolone scaffold before further modifications occur. researchgate.net

Enzymatic Transformations and Proposed Biosynthetic Cascade Mechanisms

The conversion of early precursors into this compound involves a series of enzymatic transformations. While specific enzymes solely dedicated to this compound biosynthesis have not been exhaustively characterized, insights can be drawn from studies on related quinoline and prenylquinone alkaloid pathways.

Postulated Roles of Specific Enzymes (e.g., Oxygenases) in this compound Pathway

Enzymes, particularly oxidoreductases (including oxygenases), play critical roles in alkaloid biosynthesis by catalyzing specific transformations, often determining the final structure of the alkaloid. nih.gov In the context of this compound biosynthesis, enzymes are likely involved in the following steps:

N-methylation: The presence of an N-methyl group in this compound suggests an N-methyltransferase enzyme is involved in methylating a nitrogen atom, likely on a quinolone intermediate like 4-hydroxy-2-quinolone. researchgate.net

Prenylation: Prenyltransferases are responsible for attaching the isoprenoid unit to the quinolone scaffold. nih.govnih.govacs.orgacs.org Studies on other prenylated natural products indicate that these enzymes exhibit substrate specificity and determine the site of prenylation. acs.orgacs.org

Hydroxylation and other oxygenations: The hydroxyl groups in the prenyl side chain of this compound suggest the action of oxygenases or hydroxylases. researchgate.net These enzymes introduce oxygen atoms at specific positions on the molecule. For example, flavin-dependent monooxygenases have been implicated in the dehydrogenation of prenyl chains in the biosynthesis of other quinolone alkaloids. acs.org

Further modifications: Additional enzymes, potentially including other oxidoreductases or modifying enzymes, would be required to introduce the second hydroxyl group and potentially modify the prenyl chain to yield the specific 2,3-dihydroxy-3-methylbutyl structure found in this compound. researchgate.net

While specific enzymes directly catalyzing each step in the terminal part of the this compound pathway are still under investigation, the enzymatic logic observed in the biosynthesis of related quinoline and prenylquinone alkaloids provides a strong basis for postulating the types of enzymatic transformations involved. nih.govnih.gov

In Vitro Biosynthesis Studies Using Plant Cell Suspension Cultures

Plant cell suspension cultures serve as valuable systems for investigating the biosynthetic pathways of natural products. These controlled environments allow for the administration of labeled precursors and the analysis of metabolic transformations.

This compound Formation in Ruta graveolens Cell Cultures

Cell suspension cultures derived from Ruta graveolens (rue) have been shown to produce a variety of alkaloids, including this compound wikipedia.orgcanada.caresearchgate.net. Early studies using these cultures aimed to understand the formation of furoquinoline and other quinoline alkaloids.

Research has demonstrated the formation of this compound in Ruta graveolens cell cultures jst.go.jpdntb.gov.uarsc.org. Studies involving the feeding of labeled quinoline derivatives to these cultures have provided evidence regarding the precursors involved in the biosynthesis of this compound and related furoquinoline alkaloids jst.go.jprsc.org. These findings in cell cultures have supported and extended observations made in intact plants jst.go.jpcdnsciencepub.comamazon.com.

Specific research findings indicate that Ruta graveolens cell cultures are capable of synthesizing this compound canada.caresearchgate.net. Alongside this compound, other alkaloids such as skimmianine, kokusaginine, and 6-methoxydictamnine have also been identified in these cultures canada.caresearchgate.net.

While detailed quantitative data tables on the specific yield of this compound under various conditions in Ruta graveolens cell suspension cultures were not extensively detailed in the search results, the consistent reporting of this compound's presence in these cultures across multiple studies underscores their utility as a model system for studying its formation wikipedia.orgcanada.caresearchgate.net. The ability of these cultures to produce this compound makes them a relevant system for further investigations into the enzymatic steps and genetic regulation involved in its biosynthesis.

Synthetic Methodologies for Edulinine and Structural Analogues

Total Synthesis Strategies for Edulinine

The total synthesis of this compound involves constructing its characteristic 4-methoxy-1-methylquinolin-2-one core and introducing the 3-[(2R)-2,3-dihydroxy-3-methylbutyl] side chain with the correct stereochemistry. Several methodologies have been developed to achieve this, including photochemical cycloadditions and multi-stage chemical routes.

Photochemical [2+2] Cycloaddition Approaches to the this compound Core

Photochemical [2+2] cycloaddition reactions have been employed as a key step in the synthesis of the this compound core structure. One reported approach involves the irradiation of 4-methoxy-1-methyl-2-quinolone with 2-methyl-3-butyn-2-ol. This reaction proceeds via a [2+2] cycloaddition between the quinolone and the alkyne, yielding a cycloadduct. jst.go.jp Subsequent transformations of this cycloadduct, including the cleavage of a specific bond, can lead to the formation of the (±)-edulinine framework. jst.go.jp This strategy provides a route to introduce a functionalized carbon chain at the 3-position of the 4-methoxy-2-quinolone system. jst.go.jp

Multi-Stage Chemical Synthesis from Key Quinolinone Precursors

Multi-stage chemical syntheses starting from readily available quinolinone precursors have also been developed for the total synthesis of this compound. While specific detailed multi-stage routes for this compound (CID 161570) from simple quinolinone precursors beyond the photochemical approach are not extensively detailed in the provided search results, the photochemical method itself utilizes a quinolone (4-methoxy-1-methyl-2-quinolone) as a key starting material and involves subsequent chemical transformations of the cycloadduct. jst.go.jp General strategies for synthesizing quinoline derivatives often involve cyclisation reactions.

Development of Stereoselective Syntheses for Enantiopure this compound

The natural product this compound possesses a specific stereochemistry at the C-2' position of the dihydroxyalkyl side chain, identified as the (R) configuration, also known as (-)-(2'S)-edulinine. mdma.ch Achieving enantiopure this compound requires stereoselective synthetic methods. One notable approach to access enantiopure this compound involves the transformation of (+)-platydesminium methiodide. Mild alkaline hydrolysis of (+)-platydesminium methiodide has been shown to complete an alternative synthesis of (-)-(2'S)-edulinine. mdma.ch This conversion highlights a strategy for obtaining the enantiomerically pure alkaloid from a related chiral precursor. Stereoselective synthesis can be achieved through various methods, including the use of chiral auxiliaries or catalytic asymmetric reactions, although the specific application of all such methods to this compound is not detailed in the provided information. encyclopedia.pubrsc.orgrsc.orgnih.govslideshare.net

Chemical Synthesis of this compound Analogues and Semi-Synthetic Derivatives

The synthesis of this compound analogues and semi-synthetic derivatives is crucial for exploring the structure-activity relationships and identifying compounds with potentially enhanced or modified biological properties.

Design and Synthesis of this compound-Inspired Quinoline Scaffolds

The design and synthesis of compounds based on the this compound quinoline scaffold involve modifying the substitution pattern on the quinoline ring or altering the structure of the dihydroxyalkyl side chain. The synthesis of (+/-)-edulinine analogues has been reported, suggesting that variations of the this compound structure have been explored. nih.gov These synthetic efforts aim to generate a series of related compounds to investigate how structural changes impact their biological activities. nih.gov While the specific details of the design strategies and the full range of synthesized analogues are not provided, the focus is typically on modifying the core quinoline structure and the attached side chain.

Investigation of this compound Modifications (e.g., Allylation, Acetonidation)

Chemical modifications of the this compound molecule itself can lead to semi-synthetic derivatives. Allylation and acetonidation are examples of reactions that have been investigated for the modification of this compound. These reactions can introduce new functional groups or protecting groups onto the this compound structure, potentially altering its physical properties, stability, or biological interactions. For instance, allylation could involve the introduction of allyl groups, while acetonidation typically involves the formation of an acetonide protecting group across the vicinal diol moiety in the side chain. These modifications are part of broader studies aimed at generating a diverse set of this compound derivatives for further research.

Structure-Synthesis Relationship Studies within the this compound Family

Structure-synthesis relationship studies within the this compound family explore how variations in synthetic routes and starting materials influence the final molecular architecture and enable the creation of structural analogues. These studies are crucial for understanding how specific synthetic transformations contribute to the complexity and diversity of this class of alkaloids.

One notable approach to the synthesis of (±)-Edulinine involves a photochemical [2+2] cycloaddition reaction. This method utilizes 4-methoxy-1-methyl-2-quinolone and 2-methyl-3-butyn-2-ol as key starting materials. jst.go.jp Irradiation of these precursors leads to the formation of a cycloadduct, specifically a 1-substituted 2a, 8b-dihydrocyclobuta[c]quinolin-3(4H)-one derivative. jst.go.jp The structure of this cycloadduct, featuring a four-membered ring fused to the quinolinone core, is directly a consequence of the [2+2] cycloaddition between the alkene character of the quinolone and the alkyne. jst.go.jptum.de Subsequently, a method for the fission of the C1-C8b bond within this cycloadduct was developed, transforming it into the (±)-Edulinine structure. jst.go.jp This synthetic sequence highlights a direct structure-synthesis relationship, where the photochemical reaction constructs a specific cyclic intermediate that is then selectively cleaved to yield the desired substitution pattern on the quinoline core.

The synthesis of this compound analogues further exemplifies structure-synthesis relationships. By modifying the alkyne or the quinolone starting material in the photochemical cycloaddition route, or by employing different synthetic strategies, researchers can access compounds with variations in the side chain or the quinoline core. For instance, the synthesis of a series of (±)-Edulinine analogues has been reported, demonstrating that changes in the synthetic design lead to structurally distinct compounds. nih.gov These analogues were subsequently screened, indicating a link between the synthetically introduced structural modifications and their properties. nih.gov

Another avenue for exploring structure-synthesis relationships involves the semi-synthesis of derivatives from naturally isolated or synthesized this compound. Reactions targeting specific functional groups on the this compound molecule allow for controlled structural modifications. For example, semi-synthesis has been used to prepare allylated and acetonidated derivatives of this compound. mdpi.com Treating this compound with allyl bromide in the presence of a base yields 2',3'-diallylthis compound, where the hydroxyl groups in the side chain are functionalized. mdpi.com Similarly, reaction with acetone and an acid catalyst produces this compound-2',3'-acetonide, forming a cyclic acetal structure involving the two hydroxyl groups. mdpi.com These semi-synthetic transformations demonstrate how specific reagents and reaction conditions can selectively alter parts of the this compound structure, providing a direct link between the synthetic step and the resulting structural change.

Detailed research findings in this area often involve spectroscopic characterization (e.g., NMR, MS) to confirm the structures of synthesized compounds and intermediates, providing empirical data to support the proposed structure-synthesis relationships. researchgate.net The yields and stereochemical outcomes of reactions are also critical data points that inform the efficiency and selectivity of the synthetic methods and their impact on the final structure.

While detailed data tables on the yields and specific conditions for all reported this compound and analogue syntheses are extensive and spread across various primary literature sources, the general synthetic strategies employed reveal clear structure-synthesis relationships. The choice of a cycloaddition strategy dictates the formation of a cyclic intermediate, while subsequent steps like bond fission determine the final linear or branched nature of substituents. Similarly, functional group transformations in semi-synthesis directly correlate the reagents used with the modified functional group in the product.

Advanced Structural Characterization and Analytical Methodologies for Edulinine

Spectroscopic Techniques for Comprehensive Structural Elucidation

Modern spectroscopy provides the foundational data for understanding the molecular architecture of Edulinine. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are indispensable for piecing together its atomic connectivity and composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivities and Proton Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of this compound. Proton (¹H) NMR provides detailed information about the chemical environment of hydrogen atoms and their coupling interactions with neighboring protons.

In a study detailing the synthesis of enantiopure (-)-(S)-Edulinine, ¹H NMR spectroscopy was used to confirm its structure. rsc.org The spectrum reveals characteristic signals for the aromatic protons of the quinolinone core, the N-methyl and O-methyl groups, and the protons of the dihydroxy-3-methylbutyl side chain. rsc.org For instance, the two methyl groups on the side chain appear as a singlet at 1.34 ppm, while the N-methyl and O-methyl groups resonate as singlets at 3.79 ppm and 4.00 ppm, respectively. rsc.org The complex splitting patterns of the aromatic protons between 7.33 and 7.85 ppm confirm the substitution pattern on the quinolinone ring. rsc.org

Carbon-13 (¹³C) NMR complements the proton data by identifying the chemical environment of each carbon atom in the molecule, including the carbonyl carbon of the quinolinone ring and the carbons of the aromatic system and the aliphatic side chain. Together, 1D and 2D NMR experiments (like COSY, HSQC, and HMBC) allow for the unambiguous assignment of all proton and carbon signals and confirm the atom-to-atom connectivities, solidifying the proposed structure of this compound. mdpi.com

| Proton Assignment | Chemical Shift (δ ppm) | Multiplicity & Coupling Constants (J Hz) |

|---|---|---|

| 2 x Me (side chain) | 1.34 | s (singlet) |

| H-1'a | 2.76 | dd (doublet of doublets), J = 13.7, 10.3 |

| H-1'b | 3.15 | dd (doublet of doublets), J = 13.7, 1.7 |

| H-2' | 3.64 | dd (doublet of doublets), J = 10.3, 1.7 |

| NMe | 3.79 | s (singlet) |

| OMe | 4.00 | s (singlet) |

| OH | 5.08 | br (broad signal) |

| H-6 | 7.33 | dd (doublet of doublets), J = 7.3, 8.0 |

| H-8 | 7.43 | dd (doublet of doublets), J = 8.4 |

| H-7 | 7.61 | dd (doublet of doublets), J = 8.4, 7.3 |

| H-5 | 7.85 | d (doublet), J = 8.0 |

Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to gain structural insights through the analysis of its fragmentation patterns. savemyexams.com When subjected to ionization, the molecule forms a molecular ion (M⁺), the mass-to-charge ratio (m/z) of which confirms the molecular mass. savemyexams.com For (-)-(S)-Edulinine, a molecular ion peak at m/z 291 has been reported, corresponding to its molecular formula C₁₆H₂₁NO₄. rsc.org

The fragmentation of quinoline alkaloids is often characteristic and provides valuable structural information. ijmas.in In electron ionization mass spectrometry, the molecular ion can undergo cleavage at various bonds. chemguide.co.uk Common fragmentation pathways for related alkaloids include the loss of small, stable molecules or radical groups. For this compound, expected fragmentations would involve cleavage of the side chain, such as the loss of a methyl group ([M-15]⁺) or a larger fragment from the dihydroxy-3-methylbutyl group. ijmas.in Tandem MS (MS/MS) experiments can further elucidate these fragmentation pathways by isolating the molecular ion and inducing further fragmentation, helping to confirm the structure of the side chain and its connection to the quinolinone core. researchgate.net

| Ion Type | m/z Value | Significance |

|---|---|---|

| Molecular Ion [M]⁺ | 291 | Confirms the molecular weight of this compound. rsc.org |

| Fragment Ion [M-CH₃]⁺ | 276 | Corresponds to the loss of a methyl group. |

| Fragment Ion [M-C₃H₇O]⁺ | 232 | Corresponds to the loss of an isopropoxy group from the side chain. |

Determination of Chiral Configuration and Absolute Stereochemistry

This compound possesses a chiral center in its side chain, meaning it can exist as two non-superimposable mirror images, or enantiomers. Determining the specific three-dimensional arrangement of atoms, known as the absolute stereochemistry, is critical.

Optical Rotation Measurements for Chirality Assignment

Optical rotation is a physical property of chiral substances that causes them to rotate the plane of polarized light. digicollections.net The direction (clockwise, designated as (+) or dextrorotatory; counterclockwise, designated as (-) or levorotatory) and magnitude of this rotation are measured with a polarimeter. nihs.go.jp This measurement provides the initial confirmation of a compound's chirality.

The specific rotation, [α], is a standardized value that depends on the substance, solvent, concentration, and wavelength of light used. For (-)-(S)-Edulinine, a specific rotation value of [α]D -32.0 (c 0.52, MeOH) has been reported. rsc.org Another study isolating (-)-Edulinine from Ruta graveolens found a consistent value of [α]D25: -32.8 (c 0.775, MeOH) . nih.gov The negative sign indicates that it is levorotatory and confirms the specific enantiomeric form isolated or synthesized.

X-ray Crystallography for Definitive Stereochemical Confirmation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. wikipedia.org The technique involves diffracting X-rays off a single, well-ordered crystal of the compound. wikipedia.org The resulting diffraction pattern allows for the calculation of a precise map of electron densities, revealing the exact position of every atom in space. researchgate.net

However, in the key studies that established the stereochemistry of this compound, its absolute configuration was not determined directly by X-ray crystallography of this compound itself. rsc.orgresearchgate.net Instead, its configuration was unequivocally assigned through stereochemical correlation. This involved synthesizing this compound from a precursor whose own absolute configuration had been definitively confirmed by X-ray crystallography. rsc.orgrsc.org For example, the absolute configurations of related quinoline alkaloids like (+)-platydesmine methosalt and (−)-Ψ-ribalinine were determined by X-ray analysis, which anchored the stereochemistry for a series of related, interconvertible compounds, including this compound. rsc.orgresearchgate.net

Chiral Chromatographic Methods for Enantiomeric Purity Assessment

Chiral chromatography is essential for separating the enantiomers of a chiral compound from each other. phenomenex.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the chromatography column at different rates and thus be separated. chiralpedia.comcsfarmacie.cz

For this compound, a crucial step in its enantioselective synthesis involved a specific chiral separation method to ensure high enantiomeric purity. rsc.org After synthesizing a racemic mixture, chemists create diastereomers by reacting the mixture with a chiral derivatizing agent, such as Mosher's acid (MTPA). These resulting diastereomeric esters are no longer mirror images and have different physical properties, allowing them to be separated using standard chromatographic techniques like HPLC. researchgate.netrsc.org Following separation, the chiral agent is chemically removed to yield the individual, enantiomerically pure forms of this compound. This method was used to confirm that the synthesized (-)-(S)-Edulinine had an enantiomeric excess (ee) of greater than 98%. rsc.org

Mechanistic Basis of Edulinine Bioactivity in Pre-clinical Models

Molecular Target Identification and Ligand Interaction Studies

The initial steps to understand the bioactivity of a compound like edulinine often involve identifying its potential molecular targets. Modern pharmacological research employs a combination of computational and experimental methods to predict and validate these interactions.

In Silico Approaches to Predicting Molecular Targets (e.g., Pharmacophore-based Screening)

In silico techniques, particularly pharmacophore-based virtual screening, have been instrumental in predicting the molecular targets of natural products. nih.govscispace.com A pharmacophore model represents the essential three-dimensional arrangement of steric and electronic features necessary for a molecule to interact with a specific biological target. scispace.com

A significant study utilized a virtual parallel screening approach to identify potential targets for 16 secondary metabolites isolated from Ruta graveolens, including this compound. scispace.com In this process, low-energy conformations of this compound were screened against a large in-house library of 2,208 pharmacophore models representing various biological targets. scispace.com This large-scale virtual screening serves as a powerful tool for "target fishing," allowing for the prediction of a compound's pharmacological profile, encompassing potential therapeutic activities and off-target effects. scispace.com Based on the predicted ligand-target interactions from this screening, acetylcholinesterase (AChE) emerged as a promising target for several constituents of Ruta graveolens, including this compound. scispace.com

Predicted or Investigated Interactions with Enzyme Systems (e.g., Cholinesterase Inhibition)

Following the in silico predictions, the interaction of this compound and related compounds with enzyme systems, most notably acetylcholinesterase (AChE), has been a key area of investigation. AChE is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Its inhibition is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.gov

The in silico screening of Ruta graveolens constituents predicted that this compound would fit into the AChE binding site. scispace.com This prediction is supported by experimental evidence on extracts from the plant. Dichloromethane and methanol extracts of Ruta graveolens have demonstrated AChE inhibitory activity, with an alkaloid fraction showing an IC50 value of 39.4 µg/mL. scispace.com Furthermore, arborinine, another alkaloid isolated from the same plant and a high-scoring virtual hit in the pharmacophore screen, exhibited an in vitro IC50 value of 34.7 µM against AChE. scispace.com While a specific IC50 value for this compound has not been reported in the reviewed literature, the activity of the extracts and closely related compounds lends credence to the in silico prediction.

Molecular docking studies on other alkaloids provide insights into the potential binding mode of this compound within the AChE active site. These studies suggest that interactions within the aromatic gorge of the enzyme, involving hydrophobic and hydrogen bonding with key amino acid residues, are crucial for inhibition. ajol.info

Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Ruta graveolens Extracts and Constituents

| Sample | Type | IC50 Value | Citation |

| Ruta graveolens Hexane Extract | Plant Extract | 34 µg/mL | nih.gov |

| Ruta graveolens Aqueous Extract | Plant Extract | 50 µg/mL | nih.gov |

| Ruta graveolens Alkaloid Fraction | Plant Extract | 39.4 µg/mL | scispace.com |

| Arborinine | Furoquinoline Alkaloid | 34.7 µM | scispace.com |

| This compound | Furoquinoline Alkaloid | Predicted to be active, but IC50 not reported | scispace.com |

Another enzyme system of interest is cyclooxygenase (COX), which is involved in the inflammatory process through the synthesis of prostaglandins. thieme-connect.denih.govnsf.gov Non-steroidal anti-inflammatory drugs (NSAIDs) typically exert their effects by inhibiting COX-1 and/or COX-2. thieme-connect.denih.govnsf.gov While furoquinoline alkaloids are known to possess anti-inflammatory properties, direct in vitro studies confirming the inhibition of COX enzymes by this compound are lacking in the current literature. sigmaaldrich.combiopioneer.com.twcaymanchem.com

Exploration of Receptor Binding Profiles (e.g., Cannabinoid Receptors)

The endocannabinoid system, particularly the cannabinoid receptors CB1 and CB2, represents another potential target for the bioactivity of natural compounds. The CB2 receptor is primarily expressed in immune cells and is considered a promising therapeutic target for inflammatory conditions without the psychoactive effects associated with CB1 receptor activation. unife.itku.ac.ke

The same in silico target fishing study that pointed to AChE also identified a potential interaction with the CB2 receptor. scispace.com While this compound itself was not a virtual hit for CB2, a related compound from Ruta graveolens, rutamarin, was predicted as a CB2 ligand. scispace.com Subsequent experimental validation through a radioligand displacement assay confirmed that rutamarin selectively binds to the CB2 receptor with a Ki value of 7.4 µM. scispace.com This finding suggests that the structural scaffold of compounds found in Ruta graveolens has the potential for interaction with cannabinoid receptors. However, direct experimental evidence of this compound binding to either CB1 or CB2 receptors has not been reported.

Table 2: Cannabinoid Receptor Type-2 (CB2) Binding Affinity of a Related Compound

| Compound | Type | Receptor | Binding Affinity (Ki) | Citation |

| Rutamarin | Coumarin | CB2 | 7.4 µM | scispace.com |

| This compound | Furoquinoline Alkaloid | CB2 | Predicted to be inactive in the screened model | scispace.com |

In Vitro Biochemical and Cellular Mechanistic Investigations

To further understand the bioactivity of this compound, it is essential to move from target prediction to observing its effects on biochemical pathways and cellular functions in controlled laboratory settings.

Elucidation of this compound's Modulation of Biochemical Pathways

Biochemical pathways are complex networks of molecular interactions within a cell that govern its functions. The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the immune response and inflammation. frontiersin.orgmdpi.com Dysregulation of NF-κB is linked to various inflammatory diseases. frontiersin.orgmdpi.com Many natural products exert their anti-inflammatory effects by modulating the NF-κB pathway. archivesofmedicalscience.com Given the general anti-inflammatory properties attributed to furoquinoline alkaloids, it is plausible that this compound could modulate this pathway. However, to date, there are no specific in vitro studies in the reviewed literature that have investigated the effect of this compound on the NF-κB signaling cascade. Such studies would be a critical step in elucidating its anti-inflammatory mechanism of action. mdpi.comnih.govfrontiersin.org

Effects of this compound on Specific Cell Lines and Cellular Processes

The cytotoxic effects of furoquinoline alkaloids against various cancer cell lines have been reported, suggesting their potential as anticancer agents. mdpi.comsemanticscholar.orgtheses.cz These effects are often mediated by the induction of apoptosis (programmed cell death) and/or arrest of the cell cycle, which prevents cancer cell proliferation. frontiersin.orgwaocp.orgmdpi.comnih.gov

For instance, the furoquinoline alkaloid maculine, which is structurally related to this compound, has been shown to have an antiproliferative effect on HT-29 colorectal adenocarcinoma cells at a concentration of 100 μM. semanticscholar.org Other studies on different classes of alkaloids have demonstrated the ability to induce cell cycle arrest, often at the G2/M phase, and trigger apoptosis through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways. frontiersin.orgmdpi.com These processes are typically characterized by the activation of caspases, a family of proteases that execute apoptosis. mdpi.com

While the broader class of furoquinoline alkaloids shows cytotoxic potential, specific data on the effects of this compound on particular cancer cell lines, including its IC50 values and detailed effects on cell cycle distribution and apoptosis induction, are not yet available in the scientific literature. tandfonline.comub.edujrespharm.comresearchgate.netresearchgate.netmdpi.comwaocp.org

Table 3: Reported In Vitro Cytotoxicity of a Related Furoquinoline Alkaloid

| Compound | Cell Line | Cell Type | Effect | Concentration/IC50 | Citation |

| Maculine | HT-29 | Colorectal Adenocarcinoma | Antiproliferative | 100 µM | semanticscholar.org |

| This compound | Various | - | Data not reported | - |

Q & A

Q. How can researchers balance clarity and depth when summarizing this compound findings in a manuscript?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.